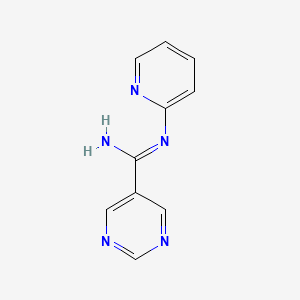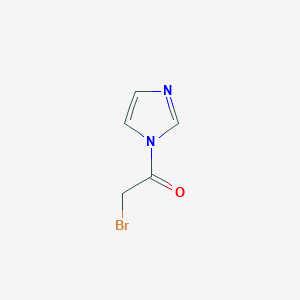
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is a versatile organic compound with a unique structure that includes multiple amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine typically involves the reaction of dimethylamine with a suitable alkylating agent. One common method involves the use of 3-chloropropylamine as the alkylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in catalysis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The compound’s multiple amine groups allow it to form stable complexes with various molecular targets, enhancing its versatility.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with multiple amine groups, used in similar applications.
Bis(2-dimethylaminoethyl) ether: A related compound with similar reactivity and applications.
Uniqueness
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Propiedades
Número CAS |
65604-92-4 |
|---|---|
Fórmula molecular |
C13H32N4 |
Peso molecular |
244.42 g/mol |
Nombre IUPAC |
N',N'-bis[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H32N4/c1-15(2)9-6-12-17(11-5-8-14)13-7-10-16(3)4/h5-14H2,1-4H3 |
Clave InChI |
FHXCMYHMMXQRBX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(CCCN)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


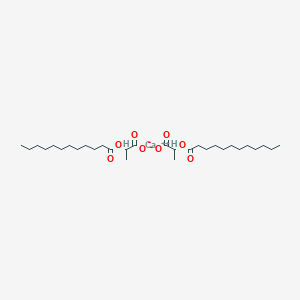

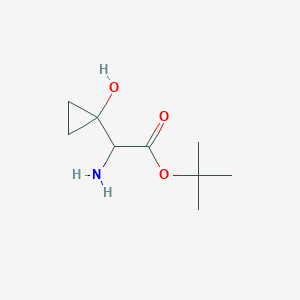

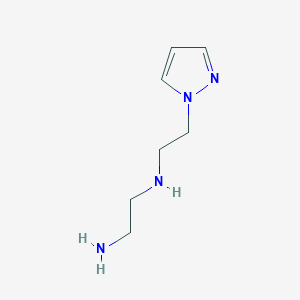

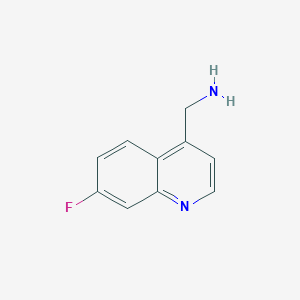

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
